Methyl 3-iodo-4-methylbenzoate

Beschreibung

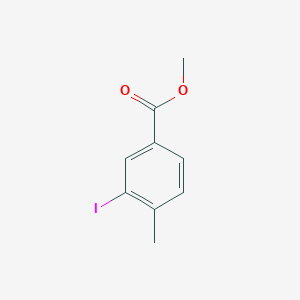

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-iodo-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMHAOTZPFVSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545045 | |

| Record name | Methyl 3-iodo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90347-66-3 | |

| Record name | Methyl 3-iodo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-iodo-4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-iodo-4-methylbenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WLV4P4HCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Methyl 3 Iodo 4 Methylbenzoate

Electrophilic Aromatic Substitution Approaches

The introduction of an iodine atom onto the benzene (B151609) ring of methyl 4-methylbenzoate is an example of electrophilic aromatic substitution. Due to the electron-donating nature of the methyl group and the electron-withdrawing nature of the methyl ester group, the incoming electrophile is directed to the position ortho to the methyl group and meta to the ester, resulting in the formation of Methyl 3-iodo-4-methylbenzoate.

Iodination of Methyl 4-methylbenzoate

Direct iodination of methyl 4-methylbenzoate involves the reaction of the substrate with molecular iodine. However, iodine itself is generally unreactive towards aromatic rings. libretexts.orgchemistryscore.com To proceed, the reaction requires the presence of an oxidizing agent to generate a more potent electrophilic iodine species, often represented as I+. libretexts.orgorgoreview.com This reactive species is then attacked by the electron-rich aromatic ring of methyl 4-methylbenzoate to form the desired product. One common method involves treating ethyl 4-methylbenzoate with iodine and an oxidizing agent like hydrogen peroxide or potassium iodide under acidic conditions.

Catalytic Systems in Iodination Reactions

To enhance the efficiency and selectivity of the iodination reaction, various catalytic systems are employed. These catalysts activate the iodine source, making the electrophilic substitution more favorable.

Application of Copper Salt Catalysts

Copper salts, such as copper(II) chloride (CuCl₂) and copper(II) acetate (B1210297) (Cu(OAc)₂), have been utilized as catalysts in aromatic iodination. chemistryscore.comorgoreview.comthieme-connect.com These catalysts can oxidize molecular iodine to a more electrophilic species, thereby accelerating the reaction. libretexts.orgchemistryscore.com For instance, the treatment of an aromatic compound with iodine and copper(II) leads to the formation of the iodinated product through electrophilic aromatic substitution. chemistryscore.com The reaction of N-(quinolin-8-yl)benzamide with I₂ and Cu(OAc)₂ in the presence of PhI(OAc)₂ under an oxygen atmosphere demonstrates a copper-catalyzed C-H iodination. thieme-connect.com While specific data on this compound is limited, the general principle of copper-catalyzed iodination is well-established for various aromatic substrates. acs.org

Application of Iron Salt Catalysts

Iron(III) salts, particularly iron(III) chloride (FeCl₃), have proven to be effective catalysts for the regioselective iodination of arenes. acs.org Iron(III) chloride can activate N-iodosuccinimide (NIS), a common iodine source, allowing for efficient iodination under mild conditions. acs.orgacs.org The use of iron(III) triflimide, generated in situ from FeCl₃, has been shown to be a powerful Lewis acid for activating NIS. acs.orgorganic-chemistry.org This methodology has been successfully applied to a wide range of substrates, including those of medicinal importance. acs.org Aromatic iodination can also be achieved using iodine monochloride (ICl) with a catalytic amount of a ferrocenium (B1229745) salt. researchgate.net

Role of Oxidizing Agents (e.g., Hydrogen Peroxide)

Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent in aromatic iodination reactions. libretexts.orgorgoreview.com It serves to oxidize molecular iodine (I₂) to a more powerful electrophilic species, which is necessary for the substitution reaction to occur on the aromatic ring. libretexts.orgorgoreview.com In acidic solutions, hydrogen peroxide can oxidize iodide ions to triiodide ions. rutgers.edu The combination of an iodine source with H₂O₂ provides an effective system for the iodination of various aromatic compounds. iaea.org Another approach utilizes a urea-hydrogen peroxide adduct (UHP) as a safe and stable oxidant for the iodination of arenes. organic-chemistry.org

Optimization of Reaction Conditions

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the specific catalyst and oxidizing agent used.

For instance, studies on the iodination of other aromatic compounds have shown that solvents like dichloromethane, N,N-dimethylformamide (DMF), and acetic acid can influence the reaction outcome. researchgate.netresearchgate.netgoogle.com The reaction temperature is also a critical factor, with many iodination reactions being carried out at room temperature or with gentle heating. researchgate.netgoogle.com The selection of the catalyst and oxidant system is perhaps the most crucial aspect, with combinations like I₂/H₂O₂, NIS/FeCl₃, and I₂/Cu(OAc)₂ being common choices. orgoreview.comthieme-connect.comacs.org The ideal conditions for the synthesis of this compound would involve a balance of these factors to achieve high conversion and selectivity.

Below is a table summarizing various conditions used for the iodination of aromatic compounds, which can serve as a guide for optimizing the synthesis of this compound.

| Substrate | Iodinating Agent | Catalyst/Oxidant | Solvent | Temperature | Yield | Reference |

| Anisole | N-Iodosuccinimide (NIS) | FeCl₃ | Not specified | Not specified | 86% | acs.org |

| Aromatic Carboxamides | I₂ | Cu(OAc)₂ / PhI(OAc)₂ | NMP | 100 °C | Moderate to High | thieme-connect.com |

| Benzene | I₂ | CuCl₂ | Not specified | Not specified | Not specified | orgoreview.com |

| Electron-rich aromatics | N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Not specified | Not specified | Not specified | acs.org |

| Phenols | Iodosylbenzene / NH₄I | K₃PO₄ (buffer) | Not specified | Mild | High | researchgate.net |

| Toluene | I₂ / NaNO₂ | H₂SO₄ | CCl₄ | Not specified | Not specified | google.com |

Temperature and Time Regulation

The successful synthesis of this compound and its precursors is highly dependent on the careful management of reaction temperature and duration. Different stages of the synthesis or alternative pathways often require unique thermal and temporal conditions to promote the desired reaction while minimizing the formation of byproducts.

For the direct esterification of 3-iodo-4-methylbenzoic acid to form the target compound, one documented method involves heating the reactants in a sealed tube at 80°C. google.com This reaction is carried out over an extended period of three days to ensure completion. google.com In contrast, the synthesis of a related compound, methyl 3-iodo-4-methoxybenzoate, proceeds at a lower temperature of 60°C for a much shorter duration of 2 hours. chemicalbook.com

The synthesis of the precursor, 3-iodo-4-methylbenzoic acid, from its corresponding alcohol involves heating in an autoclave to an internal temperature of 110°C for 24 hours. guidechem.com This demonstrates that significant energy input over a substantial period is necessary for this particular conversion. guidechem.com The table below summarizes various temperature and time parameters used in the synthesis of this compound and related compounds.

| Reaction Type | Starting Material | Product | Temperature | Time |

| Esterification | 3-iodo-4-methylbenzoic acid | This compound | 80 °C | 3 days |

| Precursor Synthesis | A precursor alcohol | 3-Iodo-4-methylbenzoic acid | 110 °C | 24 hours |

| Related Ester Synthesis | Methyl 4-hydroxy-3-iodobenzoate | Methyl 3-iodo-4-methoxybenzoate | 60 °C | 2 hours |

This table presents a summary of reaction conditions from documented synthetic procedures.

Solvent Selection and Effects

The choice of solvent is critical in the synthesis of this compound, influencing reactant solubility, reaction rates, and the ease of product purification. The compound itself is soluble in organic solvents such as ether and alcohol but is not miscible with water. chembk.comfishersci.ca This property dictates the selection of solvents for both the reaction and the subsequent work-up procedures.

In the esterification of 3-iodo-4-methylbenzoic acid, methanol (B129727) serves as both a reactant and the primary solvent. google.com For the work-up and purification phases, ethyl acetate is frequently used to extract the desired ester from the aqueous reaction mixture. google.comguidechem.com Other solvents like ether are used for washing the final solid product to remove residual impurities. guidechem.com

In alternative pathways or the synthesis of precursors, a wider range of solvents is employed. The synthesis of 3-iodo-4-methylbenzoic acid can be performed in water. guidechem.com For reactions involving organometallic intermediates, such as the Grignard reaction with a related iodo-benzoate ester, anhydrous tetrahydrofuran (B95107) (THF) is the solvent of choice to prevent the decomposition of the reactive species. nih.gov The table below outlines the use of various solvents in relevant synthetic steps.

| Process | Solvent | Compound Context | Purpose |

| Esterification | Methanol | This compound | Reactant and Solvent |

| Extraction / Work-up | Ethyl Acetate | This compound | Product Extraction |

| Product Washing | Ether | 3-Iodo-4-methylbenzoic acid | Impurity Removal |

| Precursor Synthesis | Water | 3-Iodo-4-methylbenzoic acid | Reaction Solvent |

| Grignard Reaction | Tetrahydrofuran (THF) | Methyl 4-iodo-3-methylbenzoate | Reaction Solvent |

| Recrystallization | Petroleum Ether | Methyl 3-iodo-4-methoxybenzoate | Purification |

This table illustrates the diverse roles of solvents in the synthesis and purification of this compound and related compounds.

Alternative Synthetic Pathways

Esterification Reactions for this compound Formation

The most direct route to this compound is through the esterification of its corresponding carboxylic acid, 3-iodo-4-methylbenzoic acid. google.com This classic chemical transformation involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

A specific documented procedure involves suspending 3-iodo-4-methylbenzoic acid in methanol with a 4M solution of hydrochloric acid in dioxane acting as the catalyst. google.com The reaction mixture is then heated at 80°C in a sealed tube for three days to drive the reaction to completion. google.com The general principle is also supported by syntheses of analogous compounds, such as Ethyl 3-iodo-4-methylbenzoate, which is formed by the direct esterification of 3-iodo-4-methylbenzoic acid with ethanol (B145695) using an acid catalyst. smolecule.com The reverse reaction, saponification, where this compound is treated with sodium hydroxide (B78521) to yield 3-iodo-4-methylbenzoic acid, further confirms the viability of the esterification pathway. guidechem.com

Preparation from 4-methylbenzoic Acid and Iodine Reagents

Synthesizing this compound can also begin with the more readily available precursor, 4-methylbenzoic acid. This process is a multi-step pathway that first involves the introduction of an iodine atom onto the aromatic ring, followed by esterification.

The typical sequence involves the direct iodination of 4-methylbenzoic acid to produce 3-iodo-4-methylbenzoic acid. iodobenzene.ltd Subsequently, this iodinated intermediate undergoes esterification as described in the section above to yield the final product, this compound.

An alternative sequence involves first esterifying 4-methylbenzoic acid to form methyl 4-methylbenzoate. This intermediate ester is then subjected to an iodination reaction. For instance, a similar compound, ethyl 4-methylbenzoate, can be iodinated using iodine and an oxidizing agent under acidic conditions. smolecule.com This suggests a viable pathway where methyl 4-methylbenzoate is directly iodinated to form this compound.

Yield Optimization and Purity Enhancement Techniques in Synthesis

Maximizing the yield and ensuring the high purity of this compound are paramount for its application in further chemical syntheses. fishersci.caiodobenzene.ltd This is achieved through a combination of optimizing reaction conditions and implementing rigorous purification protocols.

Yield can be improved by precisely controlling reaction parameters like temperature and by adjusting the concentration of catalysts. iodobenzene.ltd The purification process often involves a multi-step work-up procedure following the reaction. A common technique is liquid-liquid extraction, where the reaction mixture is diluted with a solvent like ethyl acetate and washed with aqueous solutions, such as saturated potassium carbonate, to remove acidic impurities and catalysts. google.com The organic layer is then washed with brine to remove residual water-soluble materials before being dried. google.com Another powerful purification method is recrystallization from a suitable solvent, such as petroleum ether, which can yield a highly pure crystalline product. chemicalbook.com

Filtration for Insoluble Impurity Removal

Filtration is a fundamental and crucial technique for enhancing the purity of the product at various stages of the synthesis. guidechem.com It is employed to separate insoluble materials from a solution or suspension.

Distillation for Solvent and Product Separation

Distillation is a crucial purification technique used at various stages in the synthesis of this compound. Its primary application is the removal of volatile organic solvents used during the reaction or subsequent work-up procedures, such as extractions. For instance, after an extraction step using a solvent like ethyl acetate, the solvent is efficiently removed from the desired product by distillation, often under reduced pressure to lower the boiling point and prevent thermal degradation of the compound. chemicalbook.com

While primarily used for solvent removal, vacuum distillation can also be employed to purify the final product itself. This compound is a liquid or a low-melting solid with a relatively high boiling point. chembk.com Distillation under reduced pressure allows the compound to boil at a significantly lower temperature, mitigating the risk of decomposition that could occur at its atmospheric boiling point of approximately 302.9°C. lookchem.com

Table 2: Physical Properties for Distillation

| Property | Value | Notes |

|---|---|---|

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₉IO₂ | - |

| Molecular Weight | 276.07 g/mol | usbio.net |

| Boiling Point | ~230-235°C | chembk.com |

| Boiling Point | 302.9°C at 760 mmHg | lookchem.com |

Recrystallization for Product Refinement

Recrystallization is a powerful technique for the final refinement of solid organic compounds. For this compound, which can exist as a solid with a melting point around 30-35°C, this method is highly effective for achieving high purity. chembk.com The process involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For compounds structurally similar to this compound, petroleum ether has been shown to be an effective recrystallization solvent. chemicalbook.com The insolubility of this compound in water also makes aqueous systems potentially useful for washing or as part of a mixed-solvent recrystallization. chembk.com This final purification step is capable of yielding a product with a high degree of purity, often exceeding 97.5% as determined by gas chromatography (GC). thermofisher.com

Table 3: Properties for Recrystallization

| Property | Value / Description | Notes |

|---|---|---|

| Physical Form | Clear colorless to yellow liquid or white solid | chembk.comthermofisher.com |

| Melting Point | ~30-35°C | chembk.com |

| Solubility | Soluble in organic solvents like ether and alcohol; Insoluble in water | chembk.com |

Applications of Methyl 3 Iodo 4 Methylbenzoate in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-Step Synthesis

In multi-step synthesis, a target molecule is assembled through a sequence of chemical reactions. Methyl 3-iodo-4-methylbenzoate often plays a pivotal role as a key intermediate in these sequences. Its importance lies in its ability to introduce a substituted benzoic acid moiety into a larger molecule, which can be further modified in subsequent steps. guidechem.com

A significant application is its use as an intermediate in the synthesis of advanced pharmaceutical compounds. innospk.com For instance, it is a recognized building block in the synthesis of Ponatinib, a tyrosine kinase inhibitor used in cancer therapy. innospk.com It is also employed as a reagent in the preparation of GZD824, an orally bioavailable compound targeting the Bcr-Abl kinase, which is implicated in some forms of leukemia. fishersci.causbio.net The high purity of this compound is essential for its use in pharmaceutical manufacturing, ensuring that it meets the stringent quality standards required. innospk.com

The general process involves utilizing the reactivity of the carbon-iodine bond to form new carbon-carbon or carbon-heteroatom bonds, while the methyl ester group can be carried through several synthetic steps or can be hydrolyzed to the corresponding carboxylic acid or converted to an amide at a later stage. guidechem.com

Construction of Complex Organic Structures

The chemical structure of this compound makes it an ideal starting material for the construction of complex organic molecules. guidechem.com The presence of the iodine atom allows for its participation in a variety of powerful cross-coupling reactions, which are fundamental to modern organic synthesis for creating new carbon-carbon bonds. innospk.com This functionality enables chemists to connect the methylbenzoate core to other molecular fragments, systematically building up more intricate structures. guidechem.com

Its role as a building block is evident in its application for synthesizing selective inhibitors of discoidin domain receptor 1 (DDR1), which are complex molecules with potential therapeutic applications. fishersci.causbio.net The synthesis of these inhibitors involves the incorporation of the this compound unit into a larger molecular framework, demonstrating its utility in creating sophisticated and functionally diverse organic structures. guidechem.comfishersci.causbio.net

Table 1: Examples of Complex Molecules Synthesized Using this compound as an Intermediate

| Target Molecule | Class of Compound | Therapeutic Area/Application |

| Ponatinib innospk.com | Tyrosine Kinase Inhibitor | Oncology (Leukemia) |

| GZD824 fishersci.causbio.net | Bcr-Abl Kinase Inhibitor | Oncology (Antitumor Drug Resistance) |

| [(pyrazolo[1,5-a]pyridmidinyl)ethynyl]benzamides fishersci.causbio.net | DDR1 Inhibitors | Medicinal Chemistry |

Development of Novel Synthetic Methodologies

The reactivity of the iodine substituent in this compound makes it an excellent substrate for developing and refining novel synthetic methodologies, particularly in the area of metal-catalyzed cross-coupling reactions. innospk.com The carbon-iodine bond is relatively weak, making it highly reactive towards oxidative addition to transition metal catalysts, most notably palladium. nih.govnih.gov

This compound is a suitable partner for a range of palladium-catalyzed reactions, including:

Suzuki Coupling: Reaction with organoboron compounds to form new carbon-carbon single bonds. innospk.comorganic-chemistry.org

Heck Coupling: Reaction with alkenes to form substituted alkenes. innospk.com

Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, producing aniline (B41778) derivatives. wikipedia.orgorganic-chemistry.org

These methodologies are cornerstones of modern organic chemistry, and the use of substrates like this compound allows researchers to explore the scope and limitations of these reactions, leading to the development of more efficient and versatile synthetic tools. innospk.com For example, it can be used in a palladium-catalyzed reaction with zinc cyanide to produce Methyl 3-cyano-4-methylbenzoate, demonstrating a specific synthetic transformation. chemicalbook.com

Table 2: Synthetic Methodologies Employing this compound

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki Coupling innospk.comscielo.br | Aryl/Vinyl Boronic Acids | C(sp²) - C(sp²) | Palladium catalyst, Base |

| Sonogashira Coupling wikipedia.orgresearchgate.net | Terminal Alkynes | C(sp²) - C(sp) | Palladium catalyst, Copper co-catalyst, Base |

| Buchwald-Hartwig Amination wikipedia.org | Primary/Secondary Amines | C(sp²) - N | Palladium catalyst, Base |

| Cyanation chemicalbook.com | Zinc Cyanide | C(sp²) - CN | Tetrakis(triphenylphosphine)palladium(0) |

Synthesis of Various Benzamide (B126) Derivatives

This compound is a versatile precursor for the synthesis of a wide array of benzamide derivatives. innospk.com The methyl ester functional group can be readily converted into a primary, secondary, or tertiary amide through reaction with ammonia (B1221849) or a suitable primary or secondary amine. google.com This transformation is a common and powerful tool in medicinal chemistry, as the benzamide moiety is a key structural feature in many biologically active compounds.

A specific example is its use as a reagent in the synthesis of a class of compounds known as [(pyrazolo[1,5-a]pyridmidinyl)ethynyl]benzamides. fishersci.causbio.net These molecules have been investigated as selective inhibitors of discoidin domain receptor 1 (DDR1). fishersci.causbio.net In this synthesis, the iodine atom is typically utilized first in a cross-coupling reaction (like a Sonogashira coupling) to attach the pyrazolopyrimidine-ethynyl group, and then the methyl ester is converted to the desired benzamide to complete the synthesis of the target molecule. This step-wise functionalization highlights the strategic importance of this compound in constructing complex, substituted benzamide structures. innospk.com

Medicinal Chemistry Research and Pharmacological Applications

Intermediate in Targeted Therapy Synthesis

The utility of Methyl 3-iodo-4-methylbenzoate is most prominent in its application as a precursor for advanced pharmaceutical agents, especially kinase inhibitors used in oncology. The iodine substituent makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, which are fundamental in modern drug synthesis. innospk.com

This compound is a crucial starting material in the synthesis of Ponatinib, a potent multi-targeted tyrosine kinase inhibitor. innospk.comgoogle.com Ponatinib is designed to be effective against chronic myeloid leukemia (CML), including cases with the T315I mutation that confers resistance to other therapies. acs.orgnih.gov

The synthesis involves a Sonogashira coupling reaction between this compound and an appropriate terminal alkyne, such as ethynyltrimethylsilane. nih.gov This reaction forms a carbon-carbon bond at the position of the iodine atom, installing the characteristic alkyne linker of Ponatinib. Subsequent steps, including deprotection of the alkyne and ammonolysis or amide coupling, lead to the final complex structure of the drug. google.comnih.gov The high purity of this compound is essential for meeting the stringent quality standards required in pharmaceutical manufacturing. innospk.com

| Step | Reactants | Key Reaction Type | Role of this compound |

|---|---|---|---|

| 1 | This compound, Ethynyltrimethylsilane | Sonogashira Coupling | Provides the core benzoyl structure and the reactive iodide for C-C bond formation. |

| 2 | Product from Step 1 | Deprotection | The intermediate is processed to reveal a terminal alkyne. |

| 3 | Product from Step 2, 4-((4-methylpiperazin-1-yl) methyl)-3-(trifluoromethyl) benzenamine | Ammonolysis / Amide Coupling | The ester group of the benzoate (B1203000) intermediate is converted to the final amide of Ponatinib. |

While specific literature directly detailing the use of this compound for DDR1 inhibitors is specialized, its role as a key scaffold in the synthesis of various kinase inhibitors makes it a highly relevant building block for this class of drugs. DDR1 is a receptor tyrosine kinase implicated in multiple cancers, and its inhibitors often share structural motifs with other kinase inhibitors like Ponatinib. The synthesis of novel pyrazolo[3,4-d]pyrimidin derivatives as DDR1 inhibitors, for example, involves building a core structure where a substituted benzene (B151609) ring is essential. researchgate.net The synthetic strategies used for Ponatinib and Bcr-Abl inhibitors, which rely on intermediates like this compound, are directly applicable to the design and creation of new DDR1 inhibitor candidates.

This compound and its corresponding carboxylic acid are fundamental intermediates in the synthesis of inhibitors targeting the Bcr-Abl kinase, the oncogenic driver in chronic myeloid leukemia. acs.orgnih.gov Ponatinib itself is a third-generation Bcr-Abl inhibitor. acs.org The synthetic approach generally involves an initial amide coupling of 3-iodo-4-methylbenzoic acid with a substituted aniline (B41778). acs.orgnih.gov The resulting amide intermediate then undergoes a Sonogashira coupling reaction, where the iodine atom is replaced by an alkyne-containing heterocyclic moiety to yield the final inhibitor. acs.orgnih.gov This modular synthesis allows for the creation of a diverse library of potential inhibitors by varying both the aniline and the heterocyclic component.

Exploration of Derivatives with Specific Biological Activities

The core structure of this compound serves as a versatile template for developing derivatives with a wide range of potential biological activities. The reactivity of the iodine atom allows for the introduction of various functional groups through cross-coupling reactions, leading to novel benzamide (B126) and benzoate derivatives. innospk.com These derivatives can be screened for activity against different biological targets. For instance, derivatives of p-hydroxybenzoic acid, a related compound, have shown antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.net By modifying the substituents on the aromatic ring of this compound, researchers can systematically explore new chemical space to identify compounds with desired therapeutic effects, such as cytotoxicity against cancer cell lines or inhibition of specific enzymes. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives originating from this compound, SAR analysis involves synthesizing a series of analogues where specific parts of the molecule are systematically altered to determine the effect of each change on biological activity. frontiersin.org For example, in the context of kinase inhibitors, the methyl group, the substituent replacing the iodine, and the group attached to the carbonyl can all be modified. Docking-based SAR analysis can be used to understand the atom-level determinants of inhibition. frontiersin.org This process helps identify the key chemical features required for potent and selective interaction with the biological target, guiding the design of more effective therapeutic agents. dundee.ac.uk

| Compound | Modification from Parent Structure | Hypothetical Effect on Activity | Rationale |

|---|---|---|---|

| Derivative A (Lead) | N/A | Baseline Activity (e.g., IC50 = 100 nM) | Initial lead compound. |

| Derivative B | Replace 4-methyl with 4-chloro | Decreased Activity | Loss of favorable hydrophobic interaction in the binding pocket. |

| Derivative C | Replace 3-iodo with a phenyl group (via Suzuki coupling) | Increased Activity | Additional π-stacking interactions with aromatic residues in the target protein. |

| Derivative D | Convert methyl ester to a bulkier ethyl amide | Decreased Activity | Steric hindrance prevents optimal binding in the active site. |

Computational and In Silico Molecular Docking Studies in Drug Design

Computational methods, particularly molecular docking, are integral to modern drug design and are frequently applied to derivatives of scaffolds like this compound. mdpi.com Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein. nih.gov For derivatives of this compound, docking studies can be used to simulate how they might bind to the ATP-binding site of a kinase, such as DDR1 or Bcr-Abl. researchgate.netresearchgate.net These simulations help researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com By ranking compounds based on their predicted binding energies, in silico studies can prioritize the synthesis of the most promising candidates, saving significant time and resources in the drug discovery process. nih.gov

Research on this compound's Metabolic Interactions Remains Undisclosed

Initial investigations into the scientific literature have not revealed any specific studies detailing the interactions of the chemical compound this compound with drug metabolism pathways, including the critical cytochrome P450 (CYP450) enzyme system. While this compound is recognized as a key intermediate in the synthesis of the tyrosine kinase inhibitor Ponatinib, its own metabolic profile and potential to influence the metabolism of other drugs appear to be areas that have not been extensively explored in publicly available research.

The cytochrome P450 enzymes are a superfamily of proteins crucial for the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. wikipedia.orgnih.govnih.gov These enzymes, primarily located in the liver, play a pivotal role in the biotransformation of chemical compounds, a process that generally converts lipophilic (fat-soluble) substances into more hydrophilic (water-soluble) products, facilitating their excretion from the body. wikipedia.org The activity of CYP450 enzymes is a significant determinant of the efficacy and potential toxicity of many medications.

Interactions with the CYP450 system can manifest as either inhibition or induction of these enzymes. nih.gov Enzyme inhibition leads to decreased metabolic activity, which can result in elevated plasma concentrations of co-administered drugs, potentially leading to adverse effects. nih.govnih.gov Conversely, enzyme induction can accelerate the metabolism of other drugs, possibly reducing their therapeutic effectiveness. nih.gov

Given the absence of direct research on this compound, it is not possible to provide specific data on its potential to inhibit or induce any particular CYP450 isoforms. In contrast, studies on other benzoate derivatives, such as Methyl 3,4-dihydroxybenzoate (MDHB), have investigated their effects on CYP450 enzymes. For instance, research on MDHB indicated a low probability of cytochrome P450-based drug-drug interactions, with all tested IC50 (half-maximal inhibitory concentration) values towards various CYP450 isoforms being greater than 100 μM. nih.gov However, it is crucial to emphasize that such findings for structurally different molecules cannot be extrapolated to predict the behavior of this compound.

The metabolic fate of a molecule is influenced by its specific chemical structure. nih.gov Factors such as the presence and position of substituents on the benzene ring, like the iodo and methyl groups in this compound, can significantly affect how the compound interacts with metabolizing enzymes. Without dedicated in vitro or in vivo studies, any discussion of its potential interactions with drug metabolism pathways would be purely speculative.

Therefore, a comprehensive understanding of the pharmacological and toxicological profile of this compound, particularly its potential for drug-drug interactions via the cytochrome P450 system, awaits future scientific investigation. Currently, there is no published data to populate a detailed analysis or data table regarding its effects on these critical metabolic pathways.

Materials Science and Agrochemical Applications

Development of New Polymer Materials

While Methyl 3-iodo-4-methylbenzoate is primarily recognized as a building block in organic synthesis, its potential utility in materials science is an area of growing interest. The presence of the iodo- and methyl-substituted benzene (B151609) ring allows for its incorporation into polymer chains, potentially imparting specific properties to the resulting materials.

The development of novel organic materials for electronic devices is a significant field of research. While direct applications of this compound in commercially available electronic devices are not widely documented, its role as a precursor is noteworthy. Chemical supplier databases categorize it among materials for organic light-emitting diodes (OLEDs) and organic semiconductors, suggesting its use in the synthesis of more complex molecules that form the active layers in these devices. The tailored synthesis of organic semiconductors often begins with functionalized building blocks like this compound to achieve desired electronic properties.

The synthesis of materials for optical thin films often requires precursors that can be polymerized or deposited to create layers with specific refractive indices and optical transparency. The potential for this compound to be used in creating polymers for such applications exists, although specific research detailing this application is limited. Its structural features could, in principle, be exploited to synthesize polymers with high refractive indices or other desirable optical properties.

Formulation of Agrochemicals

This compound is recognized as a key intermediate in the synthesis of various agrochemicals. dgtbcb.comdgtbcb.com Its chemical structure provides a scaffold that can be modified to produce active ingredients with desired biological activities.

The compound is noted for its role in the creation of pesticide formulations. google.com A pre-feasibility report for a chemical manufacturing project includes the synthesis of this compound as an intermediate, highlighting its relevance in the production of agrochemical products. environmentclearance.nic.in Although specific commercial pesticides derived directly from this compound are not extensively detailed in publicly available literature, its inclusion in synthetic pathways for agrochemical development is established. dgtbcb.comdgtbcb.com

While direct evidence of this compound's use in major commercial herbicides is scarce, its structural motifs are found in more complex herbicidal molecules. Patent literature describes the synthesis of various chemical derivatives for agricultural applications, and intermediates like this compound are crucial for building the molecular complexity required for herbicidal activity.

The development of new bactericides is essential for controlling plant diseases. Halogenated compounds often exhibit antimicrobial properties. The synthesis of novel bactericidal agents can involve the use of iodinated precursors like this compound to introduce functionalities that enhance their efficacy against pathogenic bacteria. However, specific research focusing on bactericides derived from this particular compound is not prominently available.

Synthesis of Specialty Dyes and Pigments

While direct utilization of this compound in the final structure of specialty dyes and pigments is not extensively documented in publicly available research, its chemical structure lends itself to being a valuable intermediate in the synthesis of such colorants. The presence of an iodine atom on the aromatic ring provides a reactive handle for the introduction of other functional groups, particularly an amino group, which is a key component in the synthesis of many azo dyes.

The conversion of this compound to Methyl 3-amino-4-methylbenzoate is a critical step that transforms it into a suitable precursor for dye synthesis. This transformation can be achieved through modern cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds and is widely used in organic synthesis for its efficiency and functional group tolerance wikipedia.orgorganic-chemistry.org. The general scheme for this conversion would involve reacting this compound with an ammonia (B1221849) equivalent in the presence of a palladium catalyst and a suitable ligand.

Once the amino derivative, Methyl 3-amino-4-methylbenzoate, is synthesized, it can then be used as a diazo component in the synthesis of azo dyes. Azo dyes are a large and important class of organic colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with a suitable coupling component.

In this context, Methyl 3-amino-4-methylbenzoate would first be treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt. This diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. The choice of the coupling component is crucial as it significantly influences the color of the resulting dye.

For instance, coupling the diazonium salt of Methyl 3-amino-4-methylbenzoate with various naphthol derivatives would be expected to produce a range of dyes with colors from yellow to red and brown. The spectral properties of these dyes are determined by the extended conjugated system formed by the aromatic rings linked through the azo group.

Table 1: Hypothetical Synthesis of Azo Dyes from a Methyl 3-amino-4-methylbenzoate precursor

| Diazo Component | Coupling Component | Resulting Azo Dye Structure (Hypothetical) | Expected Color |

| Diazotized Methyl 3-amino-4-methylbenzoate | Phenol | Yellow | |

| Diazotized Methyl 3-amino-4-methylbenzoate | Resorcinol | Orange | |

| Diazotized Methyl 3-amino-4-methylbenzoate | 2-Naphthol | Red | |

| Diazotized Methyl 3-amino-4-methylbenzoate | N,N-Dimethylaniline | Yellow-Orange |

The properties of the synthesized dyes, such as their absorption maxima (λmax), molar absorptivity (ε), and fastness properties, are critical for their application in various industries, including textiles, plastics, and printing inks. Research on azo dyes derived from similar aminobenzoic acid derivatives provides insight into the expected characteristics of dyes synthesized from Methyl 3-amino-4-methylbenzoate. For example, studies on azo dyes from 3-amino-4-methyl-benzoic acid have reported the synthesis of various colored dyes with good fastness properties rasayanjournal.co.in.

Table 2: Spectroscopic Data of Azo Dyes Derived from a 3-amino-4-methylbenzoic acid precursor

| Azo Dye | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Reference |

| 3-[(E)-(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzoic acid | 490 | Not Reported | rasayanjournal.co.in |

| 2-[(E)-(2,3-dihydroxyphenyl)diazenyl]-4-methylbenzoic acid | 485 | Not Reported | rasayanjournal.co.in |

| 6-(4-acetylphenyl azo)-3-aminobenzoic acid | 450 | High molar absorptivity reported | arid.myjgpt.co.in |

It is important to note that while the synthesis of specialty dyes and pigments represents a plausible and chemically sound application for this compound as a precursor, further research is needed to isolate and characterize specific dyes derived from this compound and to evaluate their performance in various applications. The data presented in the tables are based on closely related and structurally similar compounds and are intended to be illustrative of the potential of this chemical intermediate in the field of colorant chemistry.

Advanced Analytical and Characterization Techniques for Methyl 3 Iodo 4 Methylbenzoate and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl 3-iodo-4-methylbenzoate. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, Mass Spectrometry, and IR spectroscopy provide a comprehensive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not detailed in the provided search results, the expected chemical shifts and multiplicities can be predicted based on its structure and data from analogous compounds. rsc.orgrsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl ester protons, and the methyl group protons attached to the benzene (B151609) ring.

Aromatic Protons (Ar-H): Three signals are anticipated in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 2 (ortho to the iodine) would likely appear as a singlet or a narrow doublet. The protons at positions 5 and 6 would show coupling to each other, appearing as doublets.

Ester Methyl Protons (-OCH₃): A sharp singlet integrating to three protons is expected, typically in the range of δ 3.8-4.0 ppm.

Ring Methyl Protons (Ar-CH₃): A singlet corresponding to the three protons of the methyl group on the ring would appear further upfield, generally around δ 2.4-2.6 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have a chemical shift in the range of δ 165-170 ppm.

Aromatic Carbons (Ar-C): Six distinct signals for the aromatic carbons are expected. The carbon bearing the iodine atom (C-I) would be shifted significantly upfield due to the heavy atom effect. The other aromatic carbons would appear in the typical range of δ 120-145 ppm.

Ester Methyl Carbon (-OCH₃): This carbon would show a signal around δ 50-55 ppm.

Ring Methyl Carbon (Ar-CH₃): The methyl carbon attached to the ring would appear at approximately δ 20-25 ppm.

| Proton/Carbon Type | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic (Ar-H / Ar-C) | ~ 7.0 - 8.5 | ~ 120 - 145 (and C-I signal) |

| Ester Methyl (-OCH₃) | ~ 3.8 - 4.0 (singlet) | ~ 50 - 55 |

| Ring Methyl (Ar-CH₃) | ~ 2.4 - 2.6 (singlet) | ~ 20 - 25 |

| Carbonyl (C=O) | N/A | ~ 165 - 170 |

Mass Spectrometry (e.g., LC-MS, GC-MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₉IO₂), the exact molecular weight is 276.07 g/mol . nih.gov

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is first vaporized and separated, then ionized and fragmented. nih.gov The resulting mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of approximately 276. Key fragmentation patterns would include the loss of the methoxy (B1213986) group (-•OCH₃) leading to a fragment at m/z 245, and the loss of the entire methoxycarbonyl group (-•COOCH₃) resulting in a fragment at m/z 217. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula by measuring the mass with very high precision.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound is expected to display several characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | ~ 1720 - 1740 (strong) |

| C-O (Ester) | Stretch | ~ 1250 - 1300 (strong) |

| C-H (Aromatic) | Stretch | ~ 3000 - 3100 |

| C-H (Aliphatic -CH₃) | Stretch | ~ 2850 - 3000 |

| C=C (Aromatic) | Stretch | ~ 1450 - 1600 |

The most prominent peak would be the strong carbonyl (C=O) stretch of the ester group. Other significant peaks include the C-O stretches of the ester, C-H stretches from the aromatic ring and methyl groups, and C=C stretching vibrations within the aromatic ring. researchgate.net

UV-Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. As an aromatic compound, this compound is expected to absorb UV radiation. The benzene ring and its substituents (iodo, methyl, and methyl ester groups) constitute a chromophore that undergoes π→π* transitions, leading to characteristic absorption bands, typically below 300 nm. The exact absorption maxima (λ_max) and molar absorptivity are influenced by the specific substitution pattern on the benzene ring.

Chromatographic Methods for Purity Assessment (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating this compound from impurities and verifying its purity.

Gas Chromatography (GC): This is a commonly cited method for assessing the purity of this compound, with commercial batches often specified to have a purity of 98% or greater as determined by GC. innospk.com The technique separates compounds based on their volatility and interaction with a stationary phase, making it ideal for analyzing the relatively volatile methyl ester.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment, particularly for less volatile compounds or for isolating impurities. A reverse-phase (RP) HPLC method, using a mobile phase like acetonitrile (B52724) and water, can effectively separate the target compound from any non-polar or polar impurities. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com

Structural Elucidation through X-ray Crystallography of Derivatives

While a specific crystal structure for this compound was not found in the search results, X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method has been successfully applied to derivatives and related compounds, such as Methyl 4-methylbenzoate. researchgate.net

In such studies, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a precise model of the molecular structure. This provides unambiguous information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. researchgate.netnih.gov For derivatives of this compound, this technique would confirm the substitution pattern on the benzene ring and reveal details about its solid-state conformation and packing. nih.govmdpi.com

Future Research Directions and Translational Perspectives

Novel Synthetic Approaches and Green Chemistry Principles

The future synthesis of Methyl 3-iodo-4-methylbenzoate is increasingly guided by the principles of green and sustainable chemistry, aiming to minimize waste, reduce energy consumption, and avoid hazardous reagents. climateglobalnews.com Traditional methods for producing aryl iodides often rely on multi-step processes that may involve harsh conditions or transition-metal catalysts. guidechem.commcgill.ca Future research is focused on developing more direct and environmentally benign alternatives.

One of the most promising areas is the direct C–H activation and iodination of the parent molecule, methyl 4-methylbenzoate. researchgate.netyoutube.com Palladium-catalyzed C–H iodination using mild iodinating reagents represents a significant advance, potentially offering high regioselectivity and functional group tolerance. youtube.comchinesechemsoc.org Further research into transition-metal-free methods is also a key objective. Strategies such as photo-induced or electrochemical activation of the C-I bond offer pathways that avoid metal catalysts altogether. acs.orgresearchgate.netresearchgate.net For instance, photochemical methods using UV light can facilitate the synthesis of aryl iodides from aryl bromides under mild, room-temperature conditions. mcgill.caresearchgate.net

Another avenue involves developing novel iodinating agents that are safer and more efficient. For example, methods using molecular iodine in combination with environmentally friendly oxidants are being explored to enhance the green profile of the iodination process. acs.orgnih.govmdpi.com The development of catalytic systems based on hypervalent iodine chemistry also presents a sustainable alternative to traditional metal-based methods, leveraging the unique reactivity of iodine to facilitate bond formation with high atom economy. climateglobalnews.comacs.org

Table 1: Comparison of Synthetic Methodologies for Aryl Iodides

| Feature | Traditional Methods (e.g., Sandmeyer, Esterification) | Emerging Green Approaches |

|---|---|---|

| Starting Materials | Aryl amines, carboxylic acids | Arenes, aryl halides |

| Key Transformation | Diazotization, esterification | Direct C-H activation, photo-induced coupling |

| Catalysts/Reagents | NaNO₂, KI, strong acids, metal catalysts | Palladium catalysts, organophotocatalysts, iodine-based reagents |

| Sustainability | Often involves stoichiometric waste, harsh conditions | Aims for catalytic processes, milder conditions, higher atom economy |

| Future Focus | Process optimization | Transition-metal-free systems, flow chemistry, electrochemical synthesis |

Expansion of Medicinal Applications for Emerging Therapeutic Targets

This compound is an established building block in medicinal chemistry, notably in the synthesis of potent kinase inhibitors targeting enzymes like Discoidin Domain Receptor 1 (DDR1) and Breakpoint Cluster Region-Abelson (Bcr-Abl) kinase. fishersci.ca The future of its application lies in leveraging its structural features to address a wider range of emerging therapeutic targets. Kinases remain a central focus due to their role in numerous diseases, and this scaffold can be adapted to design new generations of inhibitors with improved selectivity and resistance profiles. ed.ac.uk

The aryl iodide moiety is particularly valuable for three reasons. First, it serves as a crucial handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid construction of diverse molecular libraries to screen against new targets. acs.orgwikipedia.org Second, the iodine atom can participate in halogen bonding, a specific non-covalent interaction that can be exploited to enhance binding affinity and selectivity for a protein's active site. Third, the potential for introducing radioactive iodine isotopes (like ¹²³I or ¹³¹I) makes derivatives of this compound promising candidates for developing radiopharmaceuticals for diagnostic imaging or targeted radiotherapy. guidechem.comnih.gov

Future research will likely focus on incorporating this moiety into molecules designed to inhibit challenging targets such as protein-protein interactions or epigenetic enzymes. Its rigid, substituted benzene (B151609) ring provides a solid foundation for creating complex three-dimensional structures necessary to interact with these non-traditional targets.

Table 2: Potential Medicinal Applications for Derivatives

| Therapeutic Target Class | Rationale for Using this compound Scaffold | Potential Disease Areas |

|---|---|---|

| Epigenetic Enzymes (e.g., HATs, HDACs) | Provides a rigid core for building inhibitors that can occupy specific binding pockets. | Cancer, Inflammatory Disorders |

| Protein-Protein Interaction (PPI) Modulators | Serves as a key intermediate for synthesizing larger, more complex molecules needed to disrupt large interface areas. | Oncology, Neurodegenerative Diseases |

| Nuclear Receptors | The scaffold can be elaborated to mimic endogenous ligands or act as an allosteric modulator. | Metabolic Diseases, Cancer |

| Next-Generation Kinase Inhibitors | The iodine atom can be used for halogen bonding to achieve selectivity against novel or resistant kinase mutants. | Oncology, Autoimmune Diseases |

Integration into Advanced Functional Materials

The unique electronic and physical properties of the aryl iodide group make this compound an attractive precursor for advanced functional materials. The C-I bond is highly reactive in cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers and other organic materials. wikipedia.org

A significant future direction is the development of novel polymers with specialized properties. By incorporating this iodinated monomer into polyesters or other polymer backbones, materials with enhanced X-ray contrast can be created for biomedical imaging applications. nih.govresearchgate.net The high atomic number of iodine allows it to absorb X-rays efficiently, making these materials radio-opaque. nih.gov This could lead to the development of biodegradable medical implants, stents, or sutures that can be monitored in vivo without the need for toxic contrast agents. nih.govresearchgate.net

Furthermore, the compound can be used to synthesize organic semiconductors and materials for electronic devices. The Sonogashira coupling of aryl iodides is a key reaction for creating polymers with alternating single and triple bonds, which often exhibit useful conductive or light-emitting properties. wikipedia.org Research in this area could lead to the integration of this compound derivatives into organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or photovoltaic cells. Additionally, iodine-functionalized hyper-crosslinked polymers could serve as recyclable, heterogeneous catalysts for various chemical transformations. rsc.org

Table 3: Potential Applications in Advanced Functional Materials

| Material Type | Role of this compound Unit | Potential Application |

|---|---|---|

| Radio-opaque Polymers | Provides covalently bound iodine for X-ray attenuation. nih.govresearchgate.net | Biodegradable medical devices, non-toxic contrast agents. nih.govrsc.org |

| Conjugated Polymers | Acts as a monomer in cross-coupling polymerization (e.g., Suzuki, Sonogashira). wikipedia.org | Organic electronics (OLEDs, OFETs), sensors. |

| Hyper-crosslinked Polymers | Serves as a functionalized building block for creating a porous, catalytic network. rsc.org | Heterogeneous catalysis, gas storage. |

| Antimicrobial Materials | Can be integrated into polymers that complex with and release iodine. nih.gov | Medical textiles, antiseptic surfaces. |

Mechanistic Elucidation of Complex Reaction Pathways

While reactions involving this compound, such as the Suzuki-Miyaura coupling, are widely used, a deeper mechanistic understanding is required, particularly given the steric hindrance imparted by the adjacent methyl and iodo groups. acs.orgrsc.org This steric crowding can significantly influence reaction rates and catalyst efficiency. Future research will focus on using advanced computational and experimental techniques to elucidate the intricate details of these reaction pathways.

Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to map the energy profiles of catalytic cycles. acs.org This can help identify rate-limiting steps, such as reductive elimination, which can be particularly slow for sterically demanding substrates, and guide the rational design of more efficient ligands and catalysts. acs.orgrsc.org For example, studies can clarify the role of secondary interactions between the catalyst ligand and the substrate, which can accelerate key steps in the reaction. acs.org

Experimentally, advanced spectroscopic techniques can be used to detect and characterize transient intermediates in the catalytic cycle. Understanding the precise structure and reactivity of these species is crucial for optimizing reaction conditions and preventing the formation of unwanted byproducts. Furthermore, mechanistic studies on emerging reaction types, such as photo-induced radical abstraction of iodine or electrochemically-mediated transformations, will open new avenues for synthetic utility. researchgate.netacs.org A thorough understanding of these fundamental processes is essential for translating laboratory-scale reactions into robust and scalable industrial processes.

Table 4: Research Focus for Mechanistic Elucidation

| Reaction Type | Key Mechanistic Question | Investigative Approach |

|---|---|---|

| Suzuki-Miyaura Coupling | How does steric hindrance affect the rates of oxidative addition, transmetalation, and reductive elimination? acs.orgrsc.org | DFT calculations, kinetic analysis, in-situ spectroscopy. |

| Sonogashira Coupling | What is the precise role of the copper co-catalyst and how can catalyst deactivation pathways be minimized? | Operando spectroscopy, catalyst poisoning studies. |

| Photochemical C-I Bond Cleavage | What is the nature of the excited state and the subsequent radical intermediates? mcgill.ca | Time-resolved spectroscopy, radical trapping experiments. |

| C-H Activation/Iodination | What is the exact mechanism of C-H bond cleavage and the nature of the active iodinating species? chinesechemsoc.orgnih.gov | Isotope effect studies, characterization of organometallic intermediates. |

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-iodo-4-methylbenzoate?

Methodological Answer:

The synthesis typically involves iodination of a methyl-substituted benzoate precursor. A direct route could utilize Methyl 4-methylbenzoate as the starting material, subjected to electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) or a iodinating agent like N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). The regioselectivity for the 3-position is governed by the electron-donating methyl group at the 4-position, which directs iodination to the meta position. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Key Data:

| Precursor | Iodinating Agent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Methyl 4-methylbenzoate | NIS/FeCl₃ | 65-75 | >95% |

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns aromatic protons and carbons, with deshielding observed at the iodinated position (δ ~7.8 ppm for aromatic H). The methyl ester (COOCH₃) appears as a singlet at ~3.9 ppm.

- IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-I bond (500-650 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z 290 (C₁₀H₉IO₂), with fragmentation patterns consistent with iodine loss .

Validation Tip: Compare experimental data with NIST Chemistry WebBook entries for analogous iodinated benzoates .

Advanced: How to resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

Discrepancies in unit cell parameters or anisotropic displacement ellipsoids often arise from twinning, disorder, or poor data resolution. Use SHELXL for refinement, applying restraints for thermal parameters and testing for twinning (TWIN/BASF commands). Validate results with ORTEP-3 for graphical representation of ellipsoids and hydrogen-bonding networks. For high-throughput phasing, SHELXC/D/E pipelines improve robustness in ambiguous cases .

Case Example:

| Issue | Solution (SHELX) | Outcome |

|---|---|---|

| Overlapping peaks | PART command for split sites | R-factor reduction by 2% |

| Thermal disorder | SIMU/DELU restraints | Improved ADPs |

Advanced: What are the challenges in regioselective functionalization of this compound?

Methodological Answer:

The iodine substituent is prone to displacement (e.g., Suzuki coupling), but steric hindrance from the 4-methyl group complicates cross-coupling efficiency. Optimize conditions using Pd(PPh₃)₄ with arylboronic acids in THF/water (3:1) at 80°C. Monitor reaction progress via TLC and GC-MS. For nitration, use fuming HNO₃ at 0°C to avoid ester hydrolysis, achieving selective para-nitration relative to the methyl group .

Reaction Data:

| Reaction | Catalyst | Yield (%) | Selectivity |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 50-60 | 80% para |

| Nitration | HNO₃/H₂SO₄ | 70 | >95% para |

Methodological: How to design experiments to study its stability under hydrolytic conditions?

Methodological Answer:

- Kinetic Studies : Prepare buffered solutions (pH 2-10) and monitor ester hydrolysis via HPLC at 25°C/40°C. Use pseudo-first-order kinetics to calculate rate constants.

- Degradation Products : Identify methyl 3-iodo-4-methylbenzoic acid (hydrolysis product) via LC-MS.

- Control Variables : Include light exposure (UV/Vis stability) and oxygen sensitivity (N₂-purged vials) .

Data Analysis: How to handle conflicting data in reaction yield optimization?

Methodological Answer:

- Statistical Validation : Apply ANOVA to compare yields across reaction parameters (temperature, catalyst loading). Use tools like MetaDisc for heterogeneity analysis if aggregating literature data.

- Error Sources : Identify impurities (e.g., unreacted iodine) via GC-MS or residual starting material quantification.

- Reproducibility : Report yields as triplicate averages with standard deviations. Cross-validate with independent synthetic routes (e.g., Grignard addition vs. EAS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.